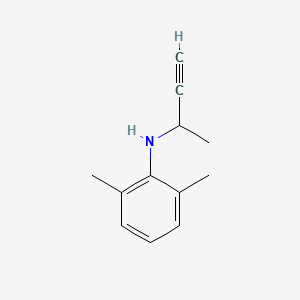
N-(1-methyl-2-propynyl)-2,6-xylidine
Cat. No. B8379159
M. Wt: 173.25 g/mol
InChI Key: ABXYTSMRTSIYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04275079
Procedure details


22.4 g of 1-butyn-3-ol tosylate in 26 g of 2,6-dimethylaniline are stirred at 110° C. for 3 hours. The mixture is then poured into ice-water, extracted with ethyl acetate, dried over sodium sulfate and filtered. The solvent is distilled off to yield N-(1-methyl-2-propynyl)-2,6-xylidine; b.p. 68°-72° C./0.05 Torr; m.p. 32°-33° C.


[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
S(OC(C)C#C)([C:4]1[CH:10]=CC(C)=[CH:6][CH:5]=1)(=O)=O.[CH3:16][C:17]1[CH:23]=[CH:22][CH:21]=[C:20]([CH3:24])[C:18]=1[NH2:19]>>[CH3:6][CH:5]([NH:19][C:18]1[C:20]([CH3:24])=[CH:21][CH:22]=[CH:23][C:17]=1[CH3:16])[C:4]#[CH:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
22.4 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)OC(C#C)C
|
|
Name
|
|
|
Quantity
|
26 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(N)C(=CC=C1)C
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent is distilled off
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C#C)NC=1C(=CC=CC1C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
